Fe-TMPyP

Descripción general

Descripción

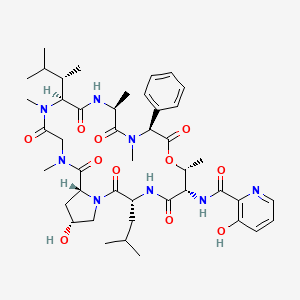

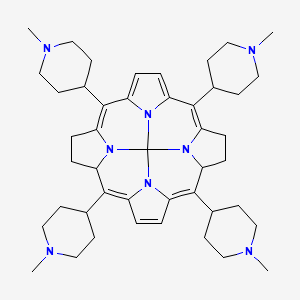

Iron(III) meso-tetrakis(N-methyl-4-pyridyl)porphyrin, commonly known as Fe-TMPyP, is a metalloporphyrin complex. Porphyrins are macrocyclic compounds that play a crucial role in various biological processes, such as oxygen transport and photosynthesis. This compound is particularly known for its ability to catalyze the isomerization of peroxynitrite to nitrate under physiological conditions .

Aplicaciones Científicas De Investigación

Fe-TMPyP has a wide range of scientific research applications:

Chemistry: It is used as a catalyst in various organic reactions.

Biology: this compound is employed in studies involving DNA binding and stabilization.

Mecanismo De Acción

Target of Action

Fe-TMPyP primarily targets two biological macromolecules: DNA and the prion protein (PrP) . It binds to DNA, influencing its nanomechanics , and also binds to PrP, inhibiting its misfolding .

Mode of Action

This compound interacts with its targets in unique ways. When it binds to DNA, it leads to significant lengthening and softening of the DNA structure . In the case of PrP, this compound binding increases the unfolding force significantly, alters the transition state for unfolding, and delays native refolding . Furthermore, this compound binding blocks the formation of a stable misfolded dimer by interfering with intermolecular interactions .

Biochemical Pathways

This compound influences several biochemical pathways. It catalyzes the isomerization of peroxynitrite (ONOO-) to nitrate (NO3-) under physiological conditions . This effectively prevents the oxidation of lipid components by peroxynitrite . In addition, this compound promotes native folding by stabilizing the native state of PrP while also suppressing interactions driving aggregation .

Pharmacokinetics

It is known that tmpyp binding to dna is a highly dynamic process . The stability of dsDNA increases at low TMPyP concentrations, then decreases progressively upon increasing TMPyP concentration .

Result of Action

The binding of this compound results in significant changes at the molecular and cellular levels. It leads to dsDNA lengthening and softening , and it inhibits the misfolding of PrP . This can have significant implications for diseases associated with protein misfolding, such as prion diseases .

Action Environment

The action of this compound is influenced by environmental factors. For instance, the addition of NaCl at high concentration competes with the TMPyP-evoked nanomechanical changes in DNA . Furthermore, the effects of this compound on PrP folding were studied at the single-molecule level with force spectroscopy , suggesting that mechanical forces could influence its action.

Análisis Bioquímico

Biochemical Properties

Fe-TMPyP has been shown to interact with DNA, leading to changes in DNA nanomechanics . The binding of this compound to DNA is a highly dynamic process that results in the lengthening and softening of double-stranded DNA . This interaction is influenced by the concentration of this compound, mechanical force, NaCl concentration, and pulling rate . The binding of this compound to DNA can control a wide array of biomolecular DNA-dependent processes, including replication, transcription, condensation, and repair .

Cellular Effects

The effects of this compound on cellular processes are largely due to its interaction with DNA. By binding to DNA and altering its nanomechanics, this compound can influence various cellular processes that are dependent on DNA, such as replication, transcription, and repair .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interaction with DNA. It binds to both the native and unfolded states of DNA, leading to changes in the unfolding force and transition state for unfolding . This compound binding also blocks the formation of a stable misfolded dimer by interfering with intermolecular interactions . This suggests that this compound promotes native folding by stabilizing the native state while also suppressing interactions driving aggregation .

Temporal Effects in Laboratory Settings

The effects of this compound on DNA nanomechanics have been studied in equilibrium and perturbation kinetic experiments . These studies have shown that the binding of this compound to DNA leads to complex responses that change over time . For example, the stability of double-stranded DNA increased at low concentrations of this compound but decreased progressively upon increasing this compound concentration .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Fe-TMPyP is synthesized by coordinating iron to the meso-tetrakis(N-methyl-4-pyridyl)porphyrin ligand. The synthesis typically involves the following steps:

Preparation of the Ligand: The ligand, meso-tetrakis(N-methyl-4-pyridyl)porphyrin, is synthesized by reacting pyrrole with 4-methylpyridine in the presence of an acid catalyst.

Metalation: The ligand is then reacted with an iron salt, such as iron(III) chloride, in a suitable solvent like methanol or dimethyl sulfoxide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Preparation of Ligand: Large-scale synthesis of the meso-tetrakis(N-methyl-4-pyridyl)porphyrin ligand.

Metalation in Industrial Reactors: The ligand is then metalated with iron salts in industrial reactors, ensuring high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

Fe-TMPyP undergoes various types of chemical reactions, including:

Oxidation: this compound can catalyze the oxidation of organic substrates.

Reduction: It can also participate in reduction reactions, particularly in biological systems.

Substitution: This compound can undergo substitution reactions where ligands around the iron center are replaced.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Ligand exchange reactions often involve solvents like methanol or dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific substrates and conditions used. For example, oxidation reactions typically yield oxidized organic compounds, while reduction reactions produce reduced forms of the substrates .

Comparación Con Compuestos Similares

Fe-TMPyP is compared with other metalloporphyrins such as:

Iron(III) meso-tetrakis(4-sulfonatophenyl)porphyrin (Fe-TPPS): Similar in structure but with sulfonate groups instead of pyridyl groups.

Manganese(III) meso-tetrakis(N-methyl-4-pyridyl)porphyrin (Mn-TMPyP): Similar in structure but with manganese instead of iron.

Copper(II) meso-tetrakis(N-methyl-4-pyridyl)porphyrin (Cu-TMPyP): Similar in structure but with copper instead of iron.

This compound is unique due to its high catalytic efficiency and ability to bind to DNA and proteins, making it a versatile compound in various scientific fields .

Propiedades

IUPAC Name |

7,12,17,24-tetrakis(1-methylpiperidin-4-yl)-2,22,23,25-tetrazaoctacyclo[11.9.1.11,8.13,21.02,6.016,23.018,22.011,25]pentacosa-3,5,7,12,14,16,21(24)-heptaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H62N8/c1-46-21-13-29(14-22-46)41-33-5-7-35-42(30-15-23-47(2)24-16-30)37-9-11-39-44(32-19-27-49(4)28-20-32)40-12-10-38-43(31-17-25-48(3)26-18-31)36-8-6-34(41)51(36)45(50(33)35,52(37)39)53(38)40/h5,7,10,12,29-32,34,37H,6,8-9,11,13-28H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTKLWUKNBYRMDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)C2=C3C=CC4=C(C5CCC6=C(C7=CC=C8N7C(N56)(N34)N9C2CCC9=C8C1CCN(CC1)C)C1CCN(CC1)C)C1CCN(CC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H62N8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90849546 | |

| Record name | 7,10,13,14-Tetrakis(1-methylpiperidin-4-yl)-1,2,3,7a,8,9-hexahydro-3,4-(metheno)-3a,3c,9b,12b-tetraazacyclopenta[h]-s-indaceno[1,8-ef]acenaphthylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90849546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

715.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133314-07-5 | |

| Record name | 7,10,13,14-Tetrakis(1-methylpiperidin-4-yl)-1,2,3,7a,8,9-hexahydro-3,4-(metheno)-3a,3c,9b,12b-tetraazacyclopenta[h]-s-indaceno[1,8-ef]acenaphthylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90849546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fe(III) meso-Tetra (N-Methyl-4-Pyridyl) porphine pentachloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the primary mechanism of action of FeTMPyP?

A1: FeTMPyP acts primarily as a catalyst for the decomposition of peroxynitrite (ONOO-), a reactive nitrogen species implicated in various pathological conditions. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q2: What are the downstream effects of FeTMPyP's peroxynitrite decomposition activity?

A2: By scavenging peroxynitrite, FeTMPyP can:

- Reduce oxidative and nitrosative stress: This protective effect has been observed in various models of ischemia-reperfusion injury, neurodegenerative diseases, and inflammatory conditions. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

- Attenuate inflammatory responses: FeTMPyP can reduce the expression of pro-inflammatory cytokines and chemokines, and inhibit the activation of inflammatory signaling pathways. [, , , ]

- Modulate cellular signaling: FeTMPyP can influence various signaling pathways, including those involved in cell survival, apoptosis, and mitochondrial function. [, , , , , ]

- Improve vascular function: FeTMPyP has been shown to improve endothelium-dependent vasorelaxation and reduce vascular permeability in models of hypertension and aging. [, , , , ]

Q3: What is the molecular formula and weight of FeTMPyP?

A3: The molecular formula of FeTMPyP is C44H36FeN8O12Cl5, and its molecular weight is 1048.07 g/mol.

Q4: Is there any spectroscopic data available for FeTMPyP?

A4: Yes, spectroscopic studies using techniques such as UV-Visible absorption spectroscopy, resonance light scattering (RLS), and 1H NMR have been conducted to investigate the interactions of FeTMPyP with various molecules and systems. [, , ] These studies provide insights into the binding modes, aggregation behavior, and electronic properties of FeTMPyP.

Q5: How does FeTMPyP perform under various conditions?

A5: FeTMPyP has been studied in various biological systems and experimental setups. Its performance can be influenced by factors like pH, temperature, and the presence of other molecules. For example:

- pH: Studies show FeTMPyP interacts differently with anionic, zwitterionic, and non-ionic micelles, demonstrating the influence of electrostatic interactions. []

- Stability: While generally stable, FeTMPyP can undergo degradation in specific environments, such as under high oxidative stress or in the presence of certain enzymes. [, ]

Q6: What is the catalytic mechanism of FeTMPyP in peroxynitrite decomposition?

A6: FeTMPyP catalyzes peroxynitrite decomposition through a multi-step process involving the oxidation of Fe(III)TMPyP to an oxoFe(IV) intermediate, followed by its reduction back to Fe(III)TMPyP. This cycle allows for the continuous decomposition of peroxynitrite. [, ]

Q7: What are the applications of FeTMPyP's catalytic properties?

A7: The catalytic properties of FeTMPyP have been explored in:

- Developing therapeutic strategies: FeTMPyP has shown promise in preclinical models of various diseases, including ischemia-reperfusion injury, neurodegenerative diseases, and inflammatory conditions. [, , , , , , , , , , , , , , , , , , ]

- Sensing applications: FeTMPyP has been utilized in the development of sensors for hydrogen peroxide and glucose. [, ]

Q8: Have there been any computational studies on FeTMPyP?

A8: Yes, kinetic simulation studies have been conducted to understand the transient formation of reactive intermediates during the reaction of FeTMPyP with hydrogen peroxide. These simulations help elucidate the reaction mechanisms and provide valuable insights into the catalytic activity of FeTMPyP. []

Q9: How do structural modifications of FeTMPyP affect its activity?

A9: The structure of FeTMPyP, particularly the central iron atom and the peripheral substituents, significantly influences its properties and activity. Studies comparing FeTMPyP with other iron porphyrins, such as FeTPPS, have revealed differences in their catalytic mechanisms and biological effects. [, ] Further research is needed to fully understand the SAR of this class of compounds.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

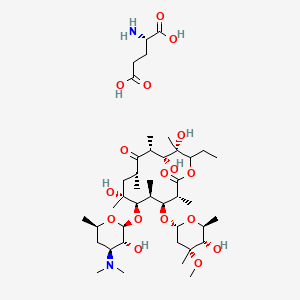

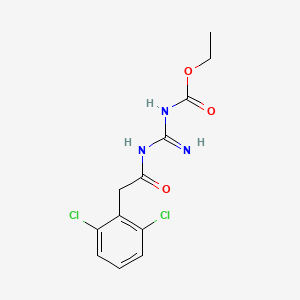

![2-methyl-N-[4-[(2S)-2-(2-morpholin-4-ylethyl)piperidin-1-yl]sulfonylphenyl]-5-(trifluoromethyl)pyrazole-3-carboxamide](/img/structure/B607361.png)